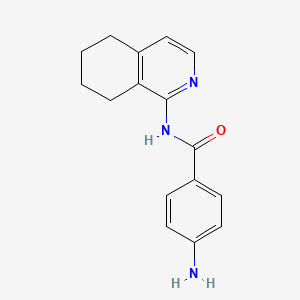

Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions include nitrones, amine derivatives, and substituted tetrahydroisoquinoline compounds .

Scientific Research Applications

4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the amino and benzamide functional groups.

N-benzyl tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.

4-substituted tetrahydroisoquinolines: Includes compounds like nomifensine and diclofensine, which have been studied for their antidepressant and stimulant effects.

Uniqueness

4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is unique due to its specific functional groups that confer distinct biological activities, particularly its potential as an anticancer agent through the inhibition of CDKs and DHFR .

Biological Activity

Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- (CAS Number: 36855-66-0) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₆H₁₇N₃O

- Molar Mass : 267.33 g/mol

The compound features a benzamide structure with an isoquinoline moiety that contributes to its biological properties.

Research indicates that Benzamide derivatives can act as inhibitors of DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. Specifically, studies have shown that certain derivatives exhibit potent inhibition against DNMT1, DNMT3A, and DNMT3B . The ability to inhibit these enzymes is significant as it can lead to the reactivation of silenced genes associated with cancer.

Inhibition of DNA Methylation

A study focused on the design and synthesis of benzamide derivatives demonstrated that compounds similar to Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- showed promising results in inhibiting DNMT activity. The most active compound from this series was found to have an EC₅₀ of 0.9 μM against DNMT3A .

| Compound | EC50 (μM) | Efficacy (%) | Target Enzyme |

|---|---|---|---|

| Benzamide Derivative 12 | 0.9 | 90% | DNMT3A |

| Benzamide Derivative 31 | 15±3 | - | DNMT1 |

| SGI-1027 (Reference) | 10±1 | - | DNMT1 |

Anticancer Activity

The compound's anticancer properties have been explored through various screening methods. In one study involving multicellular spheroids, Benzamide derivatives were identified as novel anticancer agents with significant antiproliferative effects . This suggests their potential utility in developing new cancer therapies.

Case Studies

- Case Study on Leukemia Cells :

- High-throughput Screening :

Properties

CAS No. |

36855-66-0 |

|---|---|

Molecular Formula |

C16H17N3O |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

4-amino-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide |

InChI |

InChI=1S/C16H17N3O/c17-13-7-5-12(6-8-13)16(20)19-15-14-4-2-1-3-11(14)9-10-18-15/h5-10H,1-4,17H2,(H,18,19,20) |

InChI Key |

YSTXQGUTCVJSPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.